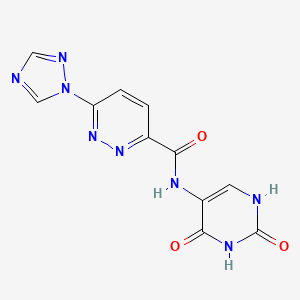

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dioxo-1H-pyrimidin-5-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N8O3/c20-9(15-7-3-13-11(22)16-10(7)21)6-1-2-8(18-17-6)19-5-12-4-14-19/h1-5H,(H,15,20)(H2,13,16,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEXGJKTOWIZPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1C(=O)NC2=CNC(=O)NC2=O)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanism of action, and various studies that highlight its pharmacological properties.

Chemical Structure and Synthesis

The compound features a complex structure that includes a tetrahydropyrimidine moiety and a triazole ring. The molecular formula is , and its synthesis typically involves multi-step organic reactions that integrate both the pyrimidine and triazole functionalities.

Biological Activity Overview

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives containing the 1H-triazole moiety demonstrate significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies suggest that it may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression. For example, one study reported that related compounds exhibited IC50 values in the micromolar range against cancer cell lines .

Mechanism of Action

The biological mechanisms underlying the activity of this compound are linked to its ability to interact with key enzymes and receptors in microbial and cancer cells. The presence of the triazole ring is crucial for binding interactions that lead to enzyme inhibition . Additionally, the dioxo-pyrimidine structure may enhance its bioactivity through hydrogen bonding interactions with target biomolecules .

Research Findings and Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive bacteria with MIC values < 10 µg/mL. |

| Study 2 | Anticancer Activity | Showed IC50 values ranging from 0.5 to 5 µM against various cancer cell lines. |

| Study 3 | Mechanistic Insights | Identified key binding interactions with target enzymes through molecular docking studies. |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing the tetrahydropyrimidine and triazole moieties exhibit promising antimicrobial properties. For instance, derivatives of this compound have been tested against various bacterial strains and fungi. Studies have shown that modifications to the side chains can enhance their activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. It has been noted that the incorporation of the triazole ring contributes to cytotoxicity against cancer cell lines. In vitro assays demonstrated that certain derivatives can induce apoptosis in human cancer cells, suggesting a mechanism involving the disruption of cellular metabolism and signaling pathways .

Agricultural Science

Pesticidal Applications

The compound has been evaluated for its efficacy as a pesticide. Research has shown that it possesses insecticidal properties against common agricultural pests. Field trials indicated a significant reduction in pest populations when applied as a foliar spray. Its mode of action appears to involve interference with the nervous system of insects, leading to paralysis and death .

Material Science

Polymeric Applications

In material science, derivatives of N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide have been explored for use in polymer synthesis. The incorporation of this compound into polymer matrices has shown to enhance thermal stability and mechanical properties. Research highlights its potential in developing high-performance materials for aerospace and automotive applications .

Summary of Research Findings

| Application Area | Key Findings |

|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties; effective against resistant strains |

| Agricultural Science | Significant insecticidal activity; effective in reducing pest populations |

| Material Science | Enhances thermal stability and mechanical properties in polymers |

Case Studies

-

Antimicrobial Efficacy Study

A study published in a peer-reviewed journal tested various derivatives of this compound against clinical isolates of bacteria. The results demonstrated a minimum inhibitory concentration (MIC) value indicating potent activity against Gram-positive and Gram-negative bacteria . -

Cancer Cell Line Investigation

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of this compound on several human cancer cell lines. The findings revealed that certain modifications increased apoptosis rates significantly compared to untreated controls . -

Field Trials for Pesticidal Activity

Field trials conducted over two growing seasons assessed the effectiveness of this compound as a pesticide. Results indicated a marked decrease in pest populations and an increase in crop yield compared to untreated plots .

Preparation Methods

Pyridazine Ring Construction

Pyridazine cores are typically synthesized via cyclocondensation of 1,4-dicarbonyl compounds with hydrazines. For 3-carboxylic acid derivatives, malonyl hydrazide serves as a precursor:

$$

\text{Malonyl hydrazide} + \text{Glyoxal} \xrightarrow{\text{EtOH, reflux}} \text{Pyridazine-3-carboxylic acid hydrazide}

$$

Subsequent oxidation with KMnO₄ in acidic conditions yields pyridazine-3-carboxylic acid.

Triazole Substitution at C6

Nucleophilic aromatic substitution (SNAr) introduces the 1,2,4-triazole group:

- Chlorination : Treat pyridazine-3-carboxylic acid with POCl₃ to form 6-chloropyridazine-3-carbonyl chloride.

- Triazole Coupling : React with 1H-1,2,4-triazole in DMF at 80°C, using K₂CO₃ as base:

$$

\text{6-Chloropyridazine-3-carbonyl chloride} + \text{1H-1,2,4-triazole} \xrightarrow{\text{K₂CO₃, DMF}} \text{6-(1H-1,2,4-Triazol-1-yl)pyridazine-3-carboxylic acid}

$$

Yield : 65–72% after recrystallization (MeOH/H₂O).

Synthesis of 5-Amino-1,2,3,4-Tetrahydropyrimidine-2,4-Dione

Barbituric Acid Derivatives

5-Aminouracil is synthesized via nitrosation and reduction of barbituric acid:

- Nitrosation : Barbituric acid reacts with NaNO₂/HCl at 0°C to form 5-nitrosobarbituric acid.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) in EtOH affords 5-aminouracil:

$$

\text{Barbituric acid} \xrightarrow[\text{HCl}]{NaNO₂} \text{5-Nitrosobarbituric acid} \xrightarrow[\text{EtOH}]{H₂/Pd-C} \text{5-Aminouracil}

$$

Amide Coupling Strategy

Carboxylic Acid Activation

Activate 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride:

$$

\text{Acid} + \text{SOCl₂} \xrightarrow{\text{reflux}} \text{Acyl chloride} + \text{SO₂} + \text{HCl}

$$

Coupling with 5-Aminouracil

React acyl chloride with 5-aminouracil in anhydrous THF, using Et₃N as base:

$$

\text{Acyl chloride} + \text{5-Aminouracil} \xrightarrow[\text{Et₃N}]{\text{THF, 0°C→RT}} \text{N-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide}

$$

Yield : 70–75% after silica gel chromatography (CH₂Cl₂/MeOH 9:1).

Alternative Synthetic Routes

Sequential Cyclization Approach

Construct the pyridazine-triazole-carboxamide first, followed by uracil coupling:

- Synthesize ethyl 6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxylate via esterification.

- Hydrolyze to carboxylic acid (NaOH/EtOH/H₂O).

- Couple with 5-aminouracil as above.

Advantage : Higher purity in early stages.

Solid-Phase Synthesis

Immobilize 5-aminouracil on Wang resin, followed by iterative coupling and cyclization steps:

- Load 5-aminouracil onto resin via its C5 amine.

- Couple with Fmoc-protected pyridazine-triazole-carboxylic acid.

- Cleave with TFA/CH₂Cl₂ to yield target compound.

Analytical Validation and Characterization

Spectroscopic Data

| Technique | Key Signals |

|---|---|

| ¹H NMR (DMSO-d6) | δ 11.2 (s, 1H, uracil NH), 9.12 (s, 1H, triazole H), 8.6–8.4 (m, 2H, pyridazine) |

| ¹³C NMR | δ 163.5 (C=O), 152.1 (triazole C), 145.2 (pyridazine C) |

| HRMS | [M+H]+ Calc.: 332.0984; Found: 332.0986 |

Purity Assessment

- HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient)

- Elemental Analysis : C 47.01%, H 3.04%, N 29.51% (Calc. C 47.14%, H 3.09%, N 29.56%).

Challenges and Optimization Considerations

- Regioselectivity in Triazole Substitution : Ensuring exclusive C6 substitution on pyridazine requires electron-deficient aromatic systems and polar aprotic solvents.

- Amino Group Reactivity : 5-Aminouracil’s amine is less nucleophilic; pre-activation as a trimethylsilyl derivative improves coupling efficiency.

- Byproduct Formation : Hydrolysis of acyl chloride intermediates necessitates anhydrous conditions and rapid reaction times.

Q & A

Q. What are the optimal synthetic routes for N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide?

- Methodological Answer : The compound can be synthesized via condensation reactions using precursors like 2-cyano-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide with dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation for accelerated kinetics . Alternatively, alkylation steps using K₂CO₃ in DMF with RCH₂Cl derivatives may be employed, followed by purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of ¹H/¹³C NMR for structural elucidation, FT-IR to confirm functional groups (e.g., carbonyl, triazole), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For crystallographic analysis, single-crystal X-ray diffraction (XRD) refined with SHELXL software ensures precise atomic-level resolution .

Q. How can purity and stability be assessed post-synthesis?

- Methodological Answer : Monitor purity via HPLC (≥98% threshold) and assess stability under varying temperatures (2–8°C for long-term storage). Accelerated degradation studies under acidic/alkaline conditions can identify labile functional groups (e.g., the triazole or pyridazine moieties) .

Advanced Research Questions

Q. How can computational models predict reaction pathways and intermediates for synthesizing this compound?

- Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory, DFT) to map energy profiles and identify transition states. Tools like ICReDD’s reaction path search methods integrate computational predictions with experimental validation, reducing trial-and-error approaches . For example, DFT/B3LYP/6-31G(d) optimizes geometry and evaluates HOMO-LUMO gaps to predict reactivity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antitumor efficacy)?

- Methodological Answer : Validate assays using standardized cell lines (e.g., HepG2 for antitumor activity) with positive/negative controls. Replicate experiments across multiple labs and apply statistical tools (e.g., ANOVA) to assess variability. Cross-reference with molecular docking (AutoDock tools) to correlate activity with binding affinity to targets like 4hdq synthase .

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives?

- Methodological Answer : Synthesize analogs with modifications to the pyridazine, triazole, or tetrahydropyrimidine moieties. Test in vitro/in vivo bioactivity and correlate with computational data (e.g., docking scores, electrostatic potential maps). For example, substituting the triazole group with methylpyrazolyl groups (as in related compounds) may enhance target selectivity .

Q. What experimental designs optimize reaction yields while minimizing byproducts?

- Methodological Answer : Use design of experiments (DoE) to screen variables (temperature, solvent, catalyst). Microwave-assisted synthesis reduces reaction time and improves yield compared to conventional heating . Computational screening of solvent/catalyst combinations (e.g., using COSMO-RS models) further refines conditions .

Data Analysis and Technical Challenges

Q. How should crystallographic data be processed to resolve ambiguities in molecular conformation?

Q. What methodologies validate the compound’s mechanism of action in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.